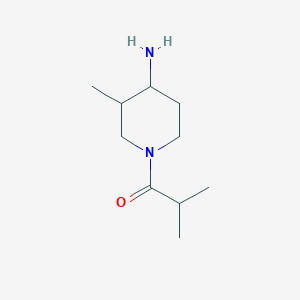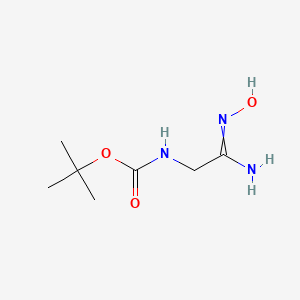
1-(4-Amino-3-methylpiperidin-1-yl)-2-methylpropan-1-one
Vue d'ensemble
Description
1-(4-Amino-3-methylpiperidin-1-yl)-2-methylpropan-1-one, also known as 4-Amino-3-methylpiperidine-1-yl)-2-methylpropan-1-one, is an organic compound with the molecular formula C6H14N2O. It is a colorless liquid with an ammonia-like odor and has a melting point of -25°C to -20°C. This compound is used in a variety of synthetic processes and is also known to have various biological activities.
Applications De Recherche Scientifique
Catalytic Activity in Asymmetric Synthesis
1-(4-Amino-3-methylpiperidin-1-yl)-2-methylpropan-1-one and its derivatives have been studied for their role in catalysis, particularly in asymmetric synthesis. For instance, new chiral ligands based on β-amino alcohols have shown singular behavior in the stereocontrol of benzaldehyde and diethylzinc reactions, highlighting the importance of substituent combination on the catalytic activity and enantioselectivity. These findings suggest potential applications in the synthesis of enantiomerically pure compounds, crucial in pharmaceuticals and fine chemicals (Alvarez-Ibarra et al., 2010).
Antiprotozoal Activity
Research has also revealed the antiprotozoal properties of certain derivatives, particularly against Plasmodium falciparum and Trypanosoma brucei rhodesiense. Compounds with modifications in the piperidinyl group have shown promising selectivity and activity, indicating potential therapeutic applications in treating diseases caused by these protozoa (Faist et al., 2013).
Analgesic Properties
The reductive amination of piperidin-4-ones, resulting in 4-aminopiperidines, has been investigated for their potential as analgesics. This research area explores the structural requirements for analgesic activity, contributing to the development of new pain management drugs (Senguttuvan et al., 2013).
Dual Inhibitory Effects on Enzymes
Some derivatives have been identified as dual inhibitors of cholinesterase and monoamine oxidase, enzymes involved in neurological disorders. This dual inhibitory effect could lead to novel treatments for diseases like Alzheimer's, where both enzyme activities are implicated (Bautista-Aguilera et al., 2014).
CO2 Capture Performance
In the context of environmental science, certain amino derivatives have been explored for their efficacy in capturing carbon dioxide. The addition of 2-methylpiperidine to absorbents like triethanolamine and N-methyldiethanolamine has significantly improved the mass transfer rate, showing potential for more efficient CO2 capture technologies (Choi et al., 2012).
Propriétés
IUPAC Name |
1-(4-amino-3-methylpiperidin-1-yl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-7(2)10(13)12-5-4-9(11)8(3)6-12/h7-9H,4-6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAAZXXQYZXWGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601196551 | |
| Record name | 1-Propanone, 1-(4-amino-3-methyl-1-piperidinyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1384427-63-7 | |
| Record name | 1-Propanone, 1-(4-amino-3-methyl-1-piperidinyl)-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384427-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 1-(4-amino-3-methyl-1-piperidinyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1447721.png)

![4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride](/img/structure/B1447724.png)
![2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1447727.png)


![4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447733.png)





